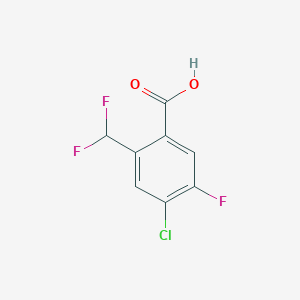

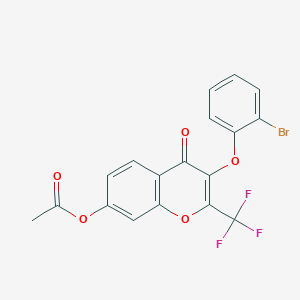

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, is a fluorinated cyclobutane derivative with potential relevance in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves cycloalkylation reactions, as seen in the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is achieved through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement . Similarly, the synthesis of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could potentially involve a fluorinated starting material undergoing a cycloalkylation process, with subsequent functional group modifications to introduce the hydroxymethyl and ester groups.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be complex, as demonstrated by the crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . For Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, one could expect similar detailed structural analysis to reveal the spatial arrangement of the fluorine, hydroxymethyl, and carboxylate groups, which would influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be influenced by the presence of halogens and other substituents. For instance, the carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes shows that fluorinated analogues can provide better yields of rearranged products under certain conditions . This suggests that the fluorine atom in Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could play a significant role in its chemical reactivity, potentially affecting reactions such as ring expansions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. For example, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to various products depending on the reaction conditions, such as temperature and pH . These reactions highlight the importance of functional groups in determining the stability and reactivity of the compound. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate's properties, such as solubility, boiling point, and reactivity, would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating hydroxymethyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-HIV Activity

- Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in the synthesis of purine nucleosides, which are integrated into a 3-oxabicyclo[3.2.0]heptane scaffold. This compound has demonstrated anti-HIV activity in newly synthesized nucleoside analogues (Flores et al., 2011).

Carbanionic Rearrangements

- The compound plays a role in carbanionic ring enlargement from (halomethylene)cyclobutanes to 1-halocyclopentenes. This process has shown that fluoro analogues like Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate provide better yields compared to their chloride, bromide, or iodide counterparts (Du et al., 1998).

Ring Expansion-Fluorination

- This compound is also used in the novel synthesis of monofluorocyclobutanes through the ring expansion-fluorination of cyclopropylmethanols. This process results in the creation of new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes (Kanemoto et al., 1987).

Antibacterial Research

- The compound is used in synthesizing ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994).

Synthesis of Carboplatin Derivatives

- It contributes to the synthesis of new carboplatin derivatives with superior antitumor activity. Specifically, introducing fluoro and other substituents into the cyclobutane ring has resulted in derivatives with increased effectiveness against certain cancer cells (Bernhardt et al., 2004).

Zukünftige Richtungen

The future directions for research on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could include further studies on its synthesis, reactions, and potential applications. For example, cycloalkanes and their derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds , so this could be a potential area of future research.

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALCJMXBRTZKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)